molecular formula C21H21ClN4O5S B318398 ETHYL 2-[4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE

ETHYL 2-[4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B318398
M. Wt: 476.9 g/mol
InChI Key: AHGZYCHENIASMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}-4-phenylthiophene-3-carboxylate is a complex organic compound that features a combination of pyrazole, thiophene, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiophene intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include ethyl bromoacetate, 4-chloro-5-methyl-3-nitro-1H-pyrazole, and phenylthiophene .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 2-{[4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}-4-phenylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action[4][4].

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[4-(4-chloro-5-methyl-1H-pyrazol-1-yl)butanoyl]amino}-4-phenylthiophene-3-carboxylate
  • Ethyl 2-{[4-(4-chloro-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}-4-phenylthiophene-3-carboxylate
  • Ethyl 2-{[4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}-4-phenylthiophene-3-carboxylate

Uniqueness

Ethyl 2-{[4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}-4-phenylthiophene-3-carboxylate is unique due to the presence of both nitro and chloro substituents on the pyrazole ring, which may enhance its reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C21H21ClN4O5S

Molecular Weight

476.9 g/mol

IUPAC Name

ethyl 2-[4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)butanoylamino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C21H21ClN4O5S/c1-3-31-21(28)17-15(14-8-5-4-6-9-14)12-32-20(17)23-16(27)10-7-11-25-13(2)18(22)19(24-25)26(29)30/h4-6,8-9,12H,3,7,10-11H2,1-2H3,(H,23,27)

InChI Key

AHGZYCHENIASMV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CCCN3C(=C(C(=N3)[N+](=O)[O-])Cl)C

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CCCN3C(=C(C(=N3)[N+](=O)[O-])Cl)C

Origin of Product

United States

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